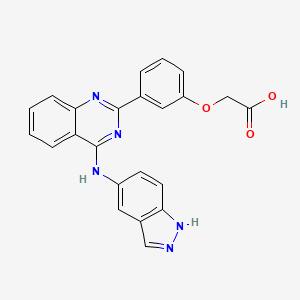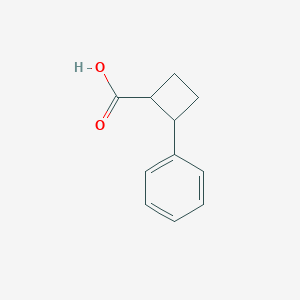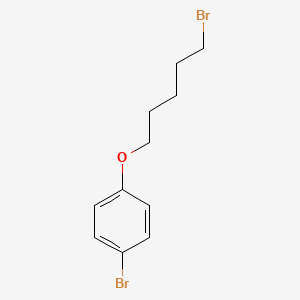
1-Bromo-4-((5-bromopentyl)oxy)benzene
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 1-Bromo-4-((5-bromopentyl)oxy)benzene is C11H14Br2O . It contains a total of 31 atom(s). There are 16 Hydrogen atom(s), 12 Carbon atom(s), 1 Oxygen atom(s), and 2 Bromine atom(s) . The molecule contains total 31 bond(s); 15 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 ether(s) (aliphatic) .Aplicaciones Científicas De Investigación
Synthesis of Non-Peptide Antagonists
Researchers have synthesized various benzamide derivatives starting from chlorobenzene and hydroxybenzaldehyde, including compounds related to "1-Bromo-4-((5-bromopentyl)oxy)benzene". These compounds were tested for biological activity, highlighting their potential use in developing novel drug candidates (Bi, 2015).
Crystal Structures
The crystal structures of derivatives of "this compound" demonstrate supramolecular features such as hydrogen bonding and π–π interactions. These structural insights are crucial for the design of materials with specific physical properties (Stein, Hoffmann, & Fröba, 2015).
Synthesis and Characterization of CCR5 Antagonists
Several studies have focused on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives and related compounds as CCR5 antagonists. These compounds could potentially contribute to the development of new therapeutic agents for diseases where the CCR5 receptor plays a critical role (Cheng De-ju, 2014; 2015).
Fluorescence Properties
The synthesis and study of fluorescence properties of related compounds indicate their potential application in the development of new materials for optoelectronic devices. These materials exhibit aggregation-induced emission (AIE) characteristics, which are valuable for various technological applications (Liang Zuo-qi, 2015).
Interfacial Self-Assembly
Research on the interfacial self-assembly of bromobenzene derivatives has provided insights into the influence of molecular structure and functional groups on the arrangements of these compounds on surfaces. Such studies are relevant for the development of nanostructured materials (Yi-Jie Li et al., 2012).
Safety and Hazards
The safety data sheet for 1-Bromo-4-((5-bromopentyl)oxy)benzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of contact with skin or eyes, wash with copious amounts of water and seek medical attention .
Propiedades
IUPAC Name |
1-bromo-4-(5-bromopentoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHWYJFWDIOPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B3166367.png)
![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)
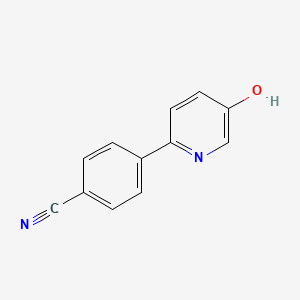
![2,6-Di(thiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B3166379.png)
![1-[(4-Nitrophenyl)acetyl]-1H-imidazole](/img/structure/B3166394.png)


![5-Chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B3166416.png)
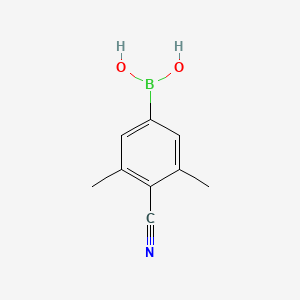
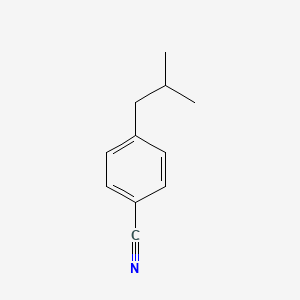
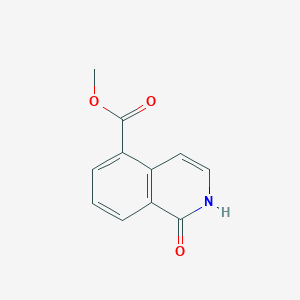
![1H-Indazole-1-carboxylic acid, 5-[[2-(3-hydroxyphenyl)-4-quinazolinyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3166453.png)
